molecular formula C28H28N2O4 B2945260 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one CAS No. 903869-68-1

7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

Cat. No.: B2945260
CAS No.: 903869-68-1
M. Wt: 456.542
InChI Key: ZKUVCRWQLKKQMT-UHFFFAOYSA-N
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Description

7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

This compound interacts with its targets, the α1-ARs, by binding to them . The binding affinity of this compound to α1-ARs has been determined using an in vitro competition binding assay . The compound’s interaction with its targets leads to changes in the function of these receptors, affecting their ability to contract smooth muscles .

Biochemical Pathways

The compound’s interaction with α1-ARs affects the adrenergic signaling pathway . This pathway is involved in numerous physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s action on this pathway can lead to downstream effects such as changes in blood pressure and urinary function .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action include changes in the function of α1-ARs and alterations in the adrenergic signaling pathway . These changes can lead to physiological effects such as alterations in blood pressure and urinary function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps. One common approach is the reaction of 2-methoxyphenylpiperazine with ethoxy-3-phenyl-4H-chromen-4-one under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: Biologically, 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one has shown potential in various assays. It has been studied for its anti-inflammatory and antioxidant properties, which could be beneficial in treating conditions such as arthritis and oxidative stress-related diseases.

Medicine: In medicine, this compound has been investigated for its potential therapeutic effects. It has shown promise in preclinical studies for its ability to modulate various biological pathways, making it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

  • 2-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)-1H-benzo[d]imidazoles

  • Urapidil

  • Various indole derivatives

Uniqueness: 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one stands out due to its unique structural features and the combination of functional groups. These features contribute to its distinct biological and chemical properties, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c1-32-26-10-6-5-9-25(26)30-15-13-29(14-16-30)17-18-33-22-11-12-23-27(19-22)34-20-24(28(23)31)21-7-3-2-4-8-21/h2-12,19-20H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUVCRWQLKKQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCOC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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